molecular formula C10H7BrN2O2 B2405270 3-(2-bromophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1038915-04-6

3-(2-bromophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2405270
CAS No.: 1038915-04-6
M. Wt: 267.082
InChI Key: SRHSBISDUVBMMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromophenyl)-1H-pyrazole-5-carboxylic acid (CAS: 1038915-04-6) is a brominated pyrazole derivative with the molecular formula C₁₀H₇BrN₂O₂ and a molecular weight of 267.08 g/mol . Its structure comprises a pyrazole core substituted with a carboxylic acid group at position 5 and a 2-bromophenyl group at position 2. This compound is of interest in medicinal and agrochemical research, particularly as an intermediate in synthesizing bioactive molecules or metal complexes due to its chelating carboxylic acid group .

Properties

IUPAC Name

3-(2-bromophenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-7-4-2-1-3-6(7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHSBISDUVBMMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times. The choice of solvents and reaction conditions is also optimized to ensure safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products Formed

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of phenyl-substituted pyrazoles.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Research
3-(2-Bromophenyl)-1H-pyrazole-5-carboxylic acid has been investigated for its potential as an anticancer agent. Its derivatives have shown promising activity against various cancer cell lines. For instance, modifications of the pyrazole structure have led to compounds that effectively inhibit Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. These inhibitors have demonstrated the ability to induce apoptosis in tumor cells, making them potential candidates for cancer therapy .

Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties. Studies have reported that derivatives of pyrazole compounds exhibit significant inhibition of inflammatory markers, suggesting their utility in developing new anti-inflammatory drugs .

Agricultural Chemistry

Agrochemical Development
this compound serves as a key intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. Its derivatives have been used to enhance crop protection against pests and diseases, contributing to improved agricultural yields . The compound's structure allows for modifications that can optimize its efficacy as a pesticide.

Biochemical Research

Enzyme Inhibition Studies
The compound is valuable in biochemical research for studying enzyme inhibition and signaling pathways. It has been utilized to investigate the interactions between small molecules and target enzymes, providing insights into biological processes and disease mechanisms .

Analytical Chemistry
In analytical chemistry, this compound is employed to develop methods for detecting and quantifying other compounds. Its unique chemical properties enhance the accuracy and efficiency of analytical techniques .

Material Science

Polymer Development
This compound is also explored in material science for its potential applications in formulating advanced materials, including polymers and coatings. Its incorporation can improve the durability and environmental resistance of these materials .

Case Study 1: Anticancer Efficacy

A study published in 2021 synthesized various derivatives of this compound and tested their efficacy against human cancer cell lines such as MCF-7 (breast cancer) and T-24 (bladder cancer). The most potent derivative showed over 70% inhibition at a concentration of 10 µM, demonstrating significant promise for further development as an anticancer drug .

Case Study 2: Agrochemical Applications

In agricultural research, derivatives of this compound were tested for their effectiveness as fungicides. Field trials indicated that these compounds significantly reduced fungal infections in crops compared to untreated controls, highlighting their potential role in sustainable agriculture .

Data Tables

Application AreaSpecific UseEvidence Source
PharmaceuticalAnticancer agents
Anti-inflammatory drugs
Agricultural ChemistryFungicides and herbicides
Biochemical ResearchEnzyme inhibition studies
Analytical ChemistryDetection methods
Material ScienceAdvanced materials formulation

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromophenyl group and the pyrazole ring are crucial for its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomerism: 2-Bromo vs. 4-Bromo Substitution

  • 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid (–3): The 4-bromophenyl substituent reduces steric hindrance compared to the ortho-bromo group in the target compound. Additional carbamothioylhydrazinyl groups enhance hydrogen-bonding capacity and may increase binding affinity to enzymes or metal ions.

Substituent Variations on the Pyrazole Ring

  • 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic Acid ():

    • The 3-bromo-pyrazole and 3-chloro-2-pyridinyl groups enhance electronic withdrawal, increasing acidity of the carboxylic acid (pKa ~2–3).
    • Applications: Key intermediate for chlorantraniliprole, a commercial insecticide. Total synthesis yield: 41.87% .
    • Compared to the target compound, the chloro-pyridinyl group improves insecticidal activity via stronger receptor binding .
  • 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic Acid (): N1-methylation reduces hydrogen-bond donor capacity but improves metabolic stability. Molecular weight: 282.08 g/mol (vs. 267.08 for the target compound). Applications: Likely used in drug discovery for enhanced lipophilicity .

Heterocyclic vs. Phenyl Substituents

  • 3-(5-Bromothiophen-2-yl)-1H-pyrazole-5-carboxylic Acid (): Replacing phenyl with thiophene introduces sulfur-mediated π-interactions and alters electronic properties (thiophene is less electron-rich than benzene). Potential for improved solubility in polar solvents compared to bromophenyl analogs .
  • 5-(2-Furyl)-1H-pyrazole-3-carboxylic Acid ():

    • The furan substituent increases polarity due to the oxygen atom, enhancing water solubility but reducing membrane permeability.
    • Applications: Explored in antiviral and anticancer research .

Functional Group Modifications

  • 1-(3-Chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxylic Acid ():

    • The trifluoromethyl group significantly increases lipophilicity (logP ~3.5) and metabolic resistance.
    • Total synthesis yield: 37.4% , lower than bromophenyl analogs due to fluorine’s reactivity .
  • 3-(4-Methanesulfonamidophenyl)-1-methyl-1H-pyrazole-5-carboxylic Acid ():

    • Sulfonamide groups enhance binding to enzymes (e.g., carbonic anhydrase) via polar interactions, unlike the hydrophobic bromophenyl group .

Data Tables

Table 1: Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Applications References
3-(2-Bromophenyl)-1H-pyrazole-5-carboxylic acid 2-Bromophenyl, carboxylic acid 267.08 Br, COOH Agrochemical intermediates
3-(4-Bromophenyl)-...-carboxylic acid 4-Bromophenyl, carbamothioyl 429.29 Br, COOH, NHCSNH₂ Synthetic chemistry
3-Bromo-1-(3-chloro-2-pyridinyl)-...-acid 3-Br-pyrazole, Cl-pyridinyl 306.44 Br, Cl, COOH Insecticide synthesis
3-(5-Bromothiophen-2-yl)-...-acid Thiophene, Br 273.13 S-heterocycle, COOH Drug discovery
1-(3-Chloro-2-pyridyl)-3-CF₃-...-acid CF₃, Cl-pyridinyl 295.65 CF₃, Cl, COOH Ryanodine receptor activators

Table 2: Physicochemical Properties

Compound Name logP (Predicted) Solubility (mg/mL) pKa (COOH)
This compound 2.8 ~0.5 (DMSO) ~2.1
3-(4-Bromophenyl)-...-carboxylic acid 1.9 ~1.2 (DMSO) ~1.8
3-Bromo-1-(3-chloro-2-pyridinyl)-...-acid 3.2 ~0.3 (Water) ~1.5
3-(5-Bromothiophen-2-yl)-...-acid 2.5 ~2.0 (Water) ~2.3

Biological Activity

3-(2-bromophenyl)-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a bromophenyl group and a carboxylic acid moiety. This structure is significant as it influences the compound's biological interactions.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit substantial anti-inflammatory properties. For instance, a study showed that related compounds demonstrated up to 84.2% inhibition of inflammation in a carrageenan-induced paw edema model, comparable to standard anti-inflammatory drugs like diclofenac . The mechanism often involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in mediating inflammatory responses.

CompoundInhibition (%)Standard DrugInhibition (%)
This compoundTBDDiclofenac86.72

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively documented. Compounds similar to this compound have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For example, derivatives induced apoptosis in cancer cells, enhancing caspase-3 activity significantly at concentrations as low as 1 μM . The structure-activity relationship suggests that modifications at the 5-position of the pyrazole ring can enhance anticancer efficacy.

Cell LineCompound Concentration (μM)Apoptosis InductionReference
MDA-MB-2311Increased caspase-3 activity (1.33–1.57 times)
HepG2TBDTBDTBD

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Compounds structurally related to this compound have demonstrated activity against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) against these pathogens was found to be comparable to standard antibiotics .

Bacterial StrainMIC (μg/mL)Standard AntibioticMIC (μg/mL)
E. coliTBDAmpicillinTBD
Staphylococcus aureusTBDNorfloxacinTBD

Case Studies

Several case studies highlight the potential of pyrazole derivatives in therapeutic applications:

  • Inflammatory Diseases : A series of novel pyrazole compounds were synthesized and tested for their efficacy in reducing inflammation in animal models, showing promising results that suggest potential for treating conditions like rheumatoid arthritis.
  • Cancer Treatment : Investigations into the effects of pyrazole derivatives on tumor growth in xenograft models revealed significant tumor size reduction, indicating their potential use as chemotherapeutic agents.
  • Antimicrobial Screening : A comprehensive screening of various pyrazole derivatives against clinical isolates demonstrated notable antibacterial activity, suggesting their relevance in developing new antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.